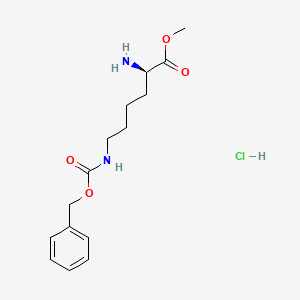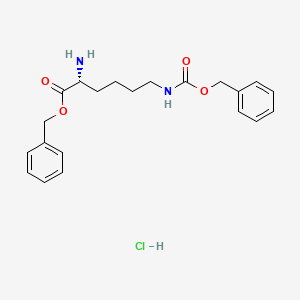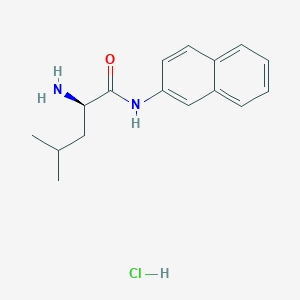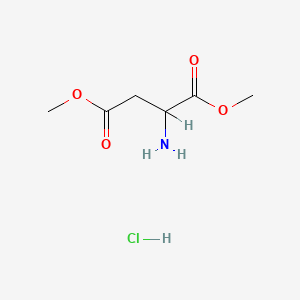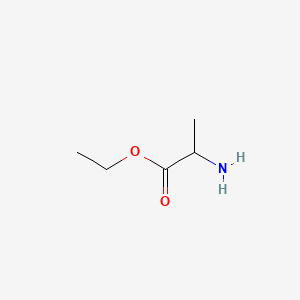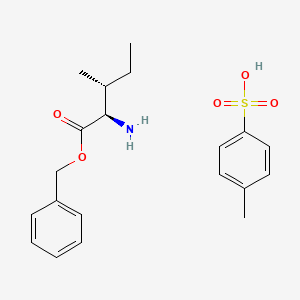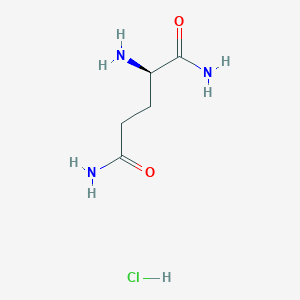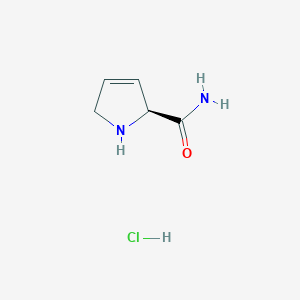
3,4-Dehydro-L-proline amide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .
Synthesis Analysis
The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis
The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis
Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .Aplicaciones Científicas De Investigación
Inhibitor of Amino Acid Transporters
3,4-Dehydro-L-proline is used in the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . It has been used to develop new inhibitors of the widely expressed amino acid transporters SLC1A4 and SLC1A5 . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .
2. Blocker of Neutral Amino Acid Transporters This compound has been used in the discovery of a novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) that act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .
Inducer of Programmed Cell Death
3,4-Dehydro-L-proline has been found to induce programmed cell death in the roots of Brachypodium distachyon . This highlights the important role of hydroxyproline-rich glycoproteins (HRGPs) in root hair development and root growth .
Inhibitor of Extensin Biosynthesis
This compound can be used to inhibit extensin biosynthesis . Extensins are cell wall proteins that play a crucial role in plant growth and various developmental processes .
5. Alternate Substrate of Amino Acid Oxidase 3,4-Dehydro-L-proline is an alternate substrate of the amino acid oxidase, NikD . This enzyme plays a key role in the metabolism of amino acids.
Inhibitor of Collagen Secretion
This compound has been found to inhibit collagen secretion by chondrocytes . This could have potential applications in the treatment of diseases related to collagen, such as osteoarthritis.
Mecanismo De Acción
Target of Action
3,4-Dehydro-L-proline amide hydrochloride, also known as (S)-2,5-Dihydro-1H-pyrrole-2-carboxamide hydrochloride, is a compound used in proteomics research It’s known that it acts as a substrate and inhibitor of various enzymes .
Mode of Action
It’s known to inhibit extensin biosynthesis and act as an alternate substrate of the amino acid oxidase, NikD . Extensins are hydroxyproline-rich glycoproteins involved in plant cell wall strengthening. NikD is an enzyme involved in the oxidative deamination of amines.
Biochemical Pathways
The compound’s role in biochemical pathways primarily involves its interaction with enzymes. It’s used as a substrate and inhibitor for various enzymes, affecting their function and the biochemical pathways they’re involved in . For instance, it inhibits collagen secretion by chondrocytes , which could impact the collagen synthesis pathway and affect tissue repair and growth.
Result of Action
Given its known interactions, it can be inferred that it may influence protein synthesis and secretion in cells, particularly affecting the production of extensin and collagen .
Safety and Hazards
Direcciones Futuras
There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.
Propiedades
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline amide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




